molecular formula C11H15N B7825601 2,7-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 42835-92-7

2,7-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B7825601
CAS RN: 42835-92-7
M. Wt: 161.24 g/mol
InChI Key: XIFZARBGEUHEHW-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Dimethyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dimethyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

2,7-Dimethyl-1,2,3,4-tetrahydroquinoline and its derivatives are frequently used in various synthetic chemical processes. One notable application involves its use in Lewis Acid-promoted Friedel-Crafts Cyclizations. This method is instrumental in synthesizing structures with potential biological activities. Specifically, tetrahydroquinolines with gem-dimethyl substituents at C4 have been identified as peroxisome proliferator-activated receptor agonists, hinting at their potential in treating type-2 diabetes (Bunce, Cain, & Cooper, 2013).

Interaction with Other Chemical Compounds

2,7-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives show interesting reactions when interacting with other chemical compounds. For instance, when dimethyl acetylenedicarboxylate reacts with certain tetrahydroquinoline derivatives, the outcome is the formation of diastereoisomeric 7-oxabicyclo[2.2.1]hepta-2,5-dienes, whose structures were elucidated through X-ray analysis and NMR spectroscopy (Zubkov et al., 2007).

Pharmaceutical Applications

In the pharmaceutical realm, 2,7-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives have been extensively studied for their biological activities. For instance, a study on N-Methylisosalsoline, a compound derived from this group, was characterized using NMR spectroscopy and X-ray crystallographic techniques, highlighting the compound's potential in medicinal chemistry (Jarraya et al., 2008).

Furthermore, compounds like 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride have been explored for their analgesic and anti-inflammatory effects, demonstrating significant potential in non-narcotic pain management (Rakhmanova et al., 2022).

Green Chemistry and Environmental Applications

The principles of green chemistry are also being applied in the synthesis of 2,7-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives. An ultrasound-assisted, one-pot, four-component synthesis of tetrahydroquinolines in an aqueous medium exemplifies a methodology that emphasizes operational simplicity and minimal environmental impact, aligning with the ethos of green chemistry (Siddekha, Azzam, & Pasha, 2014).

properties

IUPAC Name

2,7-dimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3,5,7,9,12H,4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFZARBGEUHEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885877
Record name Quinoline, 1,2,3,4-tetrahydro-2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyl-1,2,3,4-tetrahydroquinoline

CAS RN

42835-92-7
Record name 1,2,3,4-Tetrahydro-2,7-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42835-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 1,2,3,4-tetrahydro-2,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoline, 1,2,3,4-tetrahydro-2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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